molecular formula C19H15N3O4 B2862340 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1081112-94-8

3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No.: B2862340
CAS No.: 1081112-94-8
M. Wt: 349.346
InChI Key: HBCSLXUMHDHDBB-UHFFFAOYSA-N
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Description

3-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a heterocyclic compound featuring a quinolin-4(1H)-one core linked to a 1,2,4-oxadiazole ring substituted with a 3,4-dimethoxyphenyl group.

Properties

IUPAC Name

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4/c1-24-15-8-7-11(9-16(15)25-2)18-21-19(26-22-18)13-10-20-14-6-4-3-5-12(14)17(13)23/h3-10H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCSLXUMHDHDBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CNC4=CC=CC=C4C3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

The compound’s activity and physicochemical properties are influenced by two key structural elements:

Core heterocyclic system: Quinolinone vs. pyridinone or aniline derivatives.

Substituent positions : Methoxy group placement on the phenyl ring (3,4- vs. 2,3-dimethoxy).

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituent Position Reported Properties/Applications Reference
3-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one (Target) Quinolin-4(1H)-one 3,4-Dimethoxyphenyl Potential antimicrobial/kinase inhibition
3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone (C200-7765) Pyridin-2(1H)-one 3,4-Dimethoxyphenyl Screening compound; kinase inhibition
3-(3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one Quinolin-4(1H)-one 2,3-Dimethoxyphenyl Commercial availability; structural analog
5-(4-Nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole 1,2,4-Oxadiazole 4-Phenoxyphenyl Antimicrobial activity (Gram-negative)

Key Insights from Analog Studies

Core Heterocyclic System
  • Quinolinone vs. Pyridinone derivatives like C200-7765 are often prioritized in early-stage screening due to synthetic accessibility and balanced solubility .
  • Aniline Derivatives: Compounds with aniline cores (e.g., 4-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline) from exhibit antimicrobial activity, suggesting that nitrogen-containing aromatic systems are critical for targeting bacterial enzymes .
Substituent Effects
  • 3,4-Dimethoxy vs. 2,3-Dimethoxy Phenyl :
    The 3,4-dimethoxy substitution on the phenyl ring (target compound) offers distinct electronic effects compared to the 2,3-dimethoxy analog (). The 3,4-configuration may improve electron-donating capacity, stabilizing interactions with target proteins, whereas steric hindrance in 2,3-substituted analogs could reduce binding efficiency .

  • Phenoxy vs. Methoxy Groups: Phenoxyphenyl-substituted oxadiazoles () show activity against enteric pathogens, but methoxy groups (as in the target compound) may enhance metabolic stability due to reduced oxidative susceptibility .

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